molecular formula C14H15N3O5S B11964159 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 61902-15-6

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Cat. No.: B11964159
CAS No.: 61902-15-6
M. Wt: 337.35 g/mol
InChI Key: VNBLMPPORJRWNG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a chemical compound with the molecular formula C14H15N3O5S It is a derivative of benzenesulfonamide, characterized by the presence of an ethoxyphenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- typically involves the following steps:

    Amination: The ethoxyphenyl group is introduced through an amination reaction, where an ethoxyphenylamine is reacted with the nitrobenzenesulfonamide under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

    Oxidation: Formation of 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.

Scientific Research Applications

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Biological Studies: The compound is used in research to understand its effects on cellular processes, including apoptosis and cell proliferation.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its catalytic activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.

    Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-: Similar structure with additional methyl groups on the amine.

Uniqueness

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxyphenyl and nitro groups allows for targeted interactions with biological molecules, making it a valuable compound for medicinal research .

Properties

CAS No.

61902-15-6

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21)

InChI Key

VNBLMPPORJRWNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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